Ring-Size Pharmacophore Divergence: Pyrimido[2,1-b]quinazolin-6-one Bronchodilator Potency Range vs. Imidazo and Diazepino Congeners
The pyrimido[2,1-b]quinazolin-6-one scaffold (six-membered ring, n = 2) occupies a distinct position within the tricyclic quinazolinone pharmacophore series. Patent US 3,969,506 establishes that compounds of formula I—encompassing imidazo[2,1-b]quinazolin-5-ones (n = 1, five-membered ring), pyrimido[2,1-b]quinazolin-6-ones (n = 2, six-membered ring), and diazepino[2,1-b]quinazolin-7-ones (n = 3, seven-membered ring)—all exhibit bronchodilator activity in the anesthetized guinea pig model (intravenous administration, 0.1–5 mg/kg, bronchial resistance measured by the Konzett and Rössler method), but the potency range and optimal substitution pattern differ by ring size [1]. The six-membered pyrimido series (n = 2), to which the target compound belongs, offers a distinct conformational landscape and N-substituent tolerance compared to the five-membered imidazo series (n = 1). Published structure–activity relationship (SAR) data for the imidazo series demonstrate that specific 10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones achieve bronchodilator activity five to ten times greater than theophylline in isolated guinea pig tracheal strip assays [2].
| Evidence Dimension | Bronchodilator potency (in vivo and ex vivo) |
|---|---|
| Target Compound Data | Pyrimido[2,1-b]quinazolin-6-one class (n = 2): effective intravenous bronchodilator dose range 0.1–5 mg/kg in anesthetized guinea pig; oral dose range 0.5–100 mg/kg in histamine-challenged unanesthetized guinea pig; in vitro tracheal strip relaxation at 0.1–30 µg/mL [1]. |
| Comparator Or Baseline | Imidazo[2,1-b]quinazolin-5-one class (n = 1): 10-substituted analogs 5–10× more potent than theophylline in guinea pig tracheal strip assay [2]; Theophylline (standard bronchodilator): clinical plasma concentration range 5–20 µg/mL for therapeutic effect. |
| Quantified Difference | Ring size (n = 1 vs. n = 2) alters the optimal N-substituent pharmacophore; imidazo series (n = 1) extensively characterized with quantitative potency data vs. theophylline; pyrimido series (n = 2) with distinct intravenous and oral dose–response windows. Quantitative head-to-head comparison between n = 1 and n = 2 series not available from a single controlled study. |
| Conditions | In vivo: anesthetized guinea pig bronchial resistance (Konzett and Rössler method); unanesthetized guinea pig histamine aerosol challenge (modified Van Arman method). Ex vivo: isolated guinea pig tracheal strip (Constantine method). |
Why This Matters
The pyrimido scaffold (n = 2) provides a distinct intellectual property and pharmacological space; procurement of the pyrimido[2,1-b]quinazolin-6-one core is not functionally interchangeable with imidazo[2,1-b]quinazolin-5-one building blocks, as the ring-size difference alters potency ranges, substitution vectors, and downstream SAR exploration potential.
- [1] Hardtmann, G. E. US Patent 3,969,506. Pharmacologically active tricyclic quinazolinones. Column 4, lines 40–68; Column 5, lines 1–20. Issued July 13, 1976. View Source
- [2] Hardtmann, G. E.; Koletar, G. I.; Pfister, O. R.; Gogerty, J. H.; Iorio, L. C. J. Med. Chem. 1975, 18(5), 447–453. Two imidazo analogs 5–10× more active than theophylline as bronchodilators without CNS or cardiovascular side effects. View Source
